1-((4-Fluoro-3-methylphenyl)sulfonyl)azepane 1-((4-Fluoro-3-methylphenyl)sulfonyl)azepane
Brand Name: Vulcanchem
CAS No.: 898646-48-5
VCID: VC21367567
InChI: InChI=1S/C13H18FNO2S/c1-11-10-12(6-7-13(11)14)18(16,17)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3
SMILES: CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCCC2)F
Molecular Formula: C13H18FNO2S
Molecular Weight: 271.35g/mol

1-((4-Fluoro-3-methylphenyl)sulfonyl)azepane

CAS No.: 898646-48-5

Cat. No.: VC21367567

Molecular Formula: C13H18FNO2S

Molecular Weight: 271.35g/mol

* For research use only. Not for human or veterinary use.

1-((4-Fluoro-3-methylphenyl)sulfonyl)azepane - 898646-48-5

Specification

CAS No. 898646-48-5
Molecular Formula C13H18FNO2S
Molecular Weight 271.35g/mol
IUPAC Name 1-(4-fluoro-3-methylphenyl)sulfonylazepane
Standard InChI InChI=1S/C13H18FNO2S/c1-11-10-12(6-7-13(11)14)18(16,17)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3
Standard InChI Key ZABVSPYCHQKVOB-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCCC2)F
Canonical SMILES CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCCC2)F

Introduction

1-((4-Fluoro-3-methylphenyl)sulfonyl)azepane is a chemical compound characterized by a sulfonamide functional group attached to an azepane ring. The azepane ring is a seven-membered saturated ring containing one nitrogen atom, while the sulfonamide group is linked to a 4-fluoro-3-methylphenyl moiety. This compound falls under the category of sulfonamide derivatives, which are known for their diverse applications in medicinal chemistry, particularly in antibacterial, anti-inflammatory, and analgesic treatments.

Synthesis Methods

The synthesis of 1-((4-Fluoro-3-methylphenyl)sulfonyl)azepane can be achieved through various chemical reactions. Typically, these involve the reaction of azepane with a suitable sulfonyl chloride in the presence of a base. The specific conditions and reagents may vary depending on the desired yield and purity of the final product.

Biological Activities and Potential Applications

Sulfonamide derivatives, including 1-((4-Fluoro-3-methylphenyl)sulfonyl)azepane, are primarily recognized for their antibacterial properties. They inhibit bacterial folic acid synthesis, which is essential for bacterial growth. Additionally, due to their structural similarities with known therapeutic agents, these compounds may exhibit anti-inflammatory and analgesic activities.

Biological ActivityDescription
AntibacterialInhibition of bacterial folic acid synthesis
Anti-inflammatoryPotential activity due to structural similarities with known agents
AnalgesicPossible application based on related compounds

Analytical Methods for Characterization

The characterization of 1-((4-Fluoro-3-methylphenyl)sulfonyl)azepane involves various instrumental analytical methods:

  • Electrospray Ionization Mass Spectrometry (ESI-MS): For molecular weight determination.

  • High-Resolution Mass Spectrometry (HRMS): Provides precise molecular formula.

  • Gas Chromatography–Mass Spectrometry (GC-MS): Useful for purity assessment and identification.

  • Infrared Spectroscopy (IR): Helps identify functional groups.

  • Nuclear Magnetic Resonance Spectroscopy (NMR): Essential for detailed structural analysis.

Analytical MethodPurpose
ESI-MSMolecular weight
HRMSPrecise molecular formula
GC-MSPurity and identification
IRFunctional group identification
NMRDetailed structural analysis

Comparison with Other Sulfonamide Derivatives

1-((4-Fluoro-3-methylphenyl)sulfonyl)azepane differs from simpler sulfonamides due to its azepane ring and fluorinated phenyl substituent. This structural complexity may enhance its biological activity and selectivity compared to analogs like sulfanilamide or N-(4-fluorophenyl)sulfonamide.

CompoundStructureUnique Features
SulfanilamideSimple sulfonamideLacks azepane ring; antibacterial
N-(4-Fluorophenyl)sulfonamideFluorinated phenylNo azepane ring; antibacterial
1-((4-Fluoro-3-methylphenyl)sulfonyl)azepaneAzepane ring with fluorinated phenylEnhanced biological activity and specificity

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